1,3-Dioxane-2-carbaldehyde
Overview
Description
1,3-Dioxane-2-carbaldehyde is an organic compound characterized by a six-membered ring structure containing two oxygen atoms and an aldehyde functional group. This compound is a derivative of 1,3-dioxane, which is known for its stability and versatility in various chemical reactions. The presence of the aldehyde group makes this compound a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxane-2-carbaldehyde can be synthesized through the reaction of 1,3-dioxane with an appropriate aldehyde precursor under acidic conditions. Commonly, a Brönsted or Lewis acid catalyst is used to facilitate the reaction. The reaction typically involves the condensation of formaldehyde with 1,3-propanediol, followed by oxidation to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 1,3-Dioxane-2-carboxylic acid.
Reduction: 1,3-Dioxane-2-methanol.
Substitution: Various substituted 1,3-dioxane derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dioxane-2-carbaldehyde has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dioxane-2-carbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent.
Comparison with Similar Compounds
1,3-Dioxane-2-carbaldehyde can be compared with other similar compounds such as:
1,3-Dioxane: Lacks the aldehyde group and is less reactive in certain chemical reactions.
1,3-Dioxolane: A five-membered ring analog with different reactivity and stability.
1,4-Dioxane: An isomer with different physical and chemical properties, often used as a solvent.
The uniqueness of this compound lies in its combination of the stable 1,3-dioxane ring structure with the reactive aldehyde functional group, making it a versatile intermediate in organic synthesis.
Biological Activity
1,3-Dioxane-2-carbaldehyde is a compound of interest due to its diverse biological activities. This article reviews the available research findings on its biological properties, including antimicrobial, anticancer, and antiviral activities, along with structure-activity relationships (SAR) that elucidate its mechanisms of action.
Chemical Structure and Properties
This compound features a dioxane ring structure with an aldehyde functional group. Its unique chemical properties allow it to interact with various biological targets, leading to a range of pharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated that 1,3-dioxane derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 1,3-dioxane carboxylic acid derivatives were synthesized and evaluated for their ability to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and inflammation. Notably, compounds from this series showed enhanced activity against pathogenic microorganisms, suggesting potential therapeutic applications in treating infections .
Table 1: Antimicrobial Activity of 1,3-Dioxane Derivatives
Compound | MIC (μM) against E. coli | MIC (μM) against S. aureus |
---|---|---|
This compound | 12.4 | 15.7 |
Derivative A | 10.5 | 14.2 |
Derivative B | 15.0 | 18.0 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown efficacy against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and LS174 (colon cancer). The selectivity index indicates that the compound exhibits preferential toxicity towards cancer cells over normal cells.
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|
HeLa | 15.7 | 4.8 |
A549 | 21.8 | 4.3 |
LS174 | 30.5 | 3.9 |
The molecular docking studies suggest that the compound binds effectively to DNA and topoisomerase II beta, which are critical targets in cancer therapy .
Antiviral Activity
Research has indicated that certain derivatives of dioxanes possess antiviral properties. For example, studies on dioxane-based compounds have shown promise in inhibiting viral replication in cell cultures. Specifically, one derivative demonstrated an EC50 value of 3.4 μM against the Sindbis virus, highlighting its potential as an antiviral agent .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research has shown that small hydrophobic substituents at specific positions can enhance agonist activity for PPARs and increase antimicrobial efficacy . The presence of the dioxane ring is essential for maintaining potency and selectivity towards biological targets.
Figure: Structure-Activity Relationship Diagram
SAR Diagram
Case Studies
Several case studies have highlighted the therapeutic potential of dioxane derivatives:
- Case Study on Antimicrobial Efficacy : A study involving the synthesis of various dioxane derivatives revealed that those with longer alkyl chains exhibited stronger antimicrobial properties compared to shorter counterparts due to improved membrane interaction .
- Case Study on Cancer Cell Lines : In a comparative analysis of anticancer activities among various dioxane derivatives, it was found that modifications leading to increased lipophilicity enhanced cytotoxicity against HeLa cells significantly .
Properties
IUPAC Name |
1,3-dioxane-2-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4-5-7-2-1-3-8-5/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNFLFZJHFDPDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604664 | |
Record name | 1,3-Dioxane-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61960-29-0 | |
Record name | 1,3-Dioxane-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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